7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the bromination of a tetrahydropyrido[3,2-b][1,4]oxazepine precursor using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a ketone or aldehyde .
Scientific Research Applications
7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazepine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Uniqueness
7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine is unique due to its specific structural features, such as the bromine atom at the 7-position and the oxazepine ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H9BrN2O |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
7-bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-2-6-8(11-7)10-4-1-5-12-6/h2-3H,1,4-5H2,(H,10,11) |
InChI Key |
VEHVLYRRUAQJIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=N2)Br)OC1 |
Origin of Product |
United States |
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